N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with a 2-chloro-5-(trifluoromethyl)phenyl group and a fluorine atom at the 2-position. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, imparts distinct chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-(trifluoromethyl)aniline and 2-fluorobenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous processes. The use of automated reactors and advanced purification methods ensures consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The presence of chlorine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace these atoms under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation Products: Depending on the oxidizing agent and conditions, products may include carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or alcohols.
Substitution Products: Substitution reactions result in the formation of new compounds with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
- Benzamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-3-fluoro-
- Benzamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-4-fluoro-
- Benzamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-5-fluoro-
Comparison:
- Structural Differences: The position of the fluorine atom varies among these compounds, leading to differences in their chemical and physical properties.
- Chemical Reactivity: The reactivity of these compounds may differ based on the position of the fluorine atom, affecting their behavior in chemical reactions.
- Applications: While all these compounds may have similar applications, their specific uses and effectiveness can vary depending on their structural differences.
This detailed article provides a comprehensive overview of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2802-85-9 |
---|---|
Molecular Formula |
C14H8ClF4NO |
Molecular Weight |
317.66 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C14H8ClF4NO/c15-10-6-5-8(14(17,18)19)7-12(10)20-13(21)9-3-1-2-4-11(9)16/h1-7H,(H,20,21) |
InChI Key |
IQQNCZDWYREVSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F |
Appearance |
Solid powder |
2802-85-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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